Prolyl-tyrosine
Overview
Description
Pro-Tyr is a dipeptide formed from L-proline and L-tyrosine residues. It has a role as a metabolite.
Mechanism of Action
Target of Action
Prolyl-tyrosine, also known as H-Pro-Tyr-OH, primarily targets the prolyl-tRNA synthetase (PRS) . PRS is a validated druggable target in various organisms, including Toxoplasma gondii . The enzyme plays a crucial role in protein synthesis by attaching the correct amino acid to its corresponding tRNA molecule .
Mode of Action
Research suggests that proline hydroxylation, a process in which a hydroxyl group is added to a proline residue, is essential for the activation of certain kinases . This hydroxylation is performed by prolyl hydroxylase domain (PHD) enzymes . The hydroxylation of a conserved proline residue in the kinase domain is a prerequisite for tyrosine autophosphorylation, a key step in kinase activation .
Biochemical Pathways
This compound is involved in several biochemical pathways. The hydroxylation of proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation as well as cell signaling in animal cells . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Pharmacokinetics
It’s known that most of the collagen-derived trans-4-hydroxy-l-proline, a related compound, is catabolized to glycine via the trans-4-hydroxy-l-proline oxidase pathway
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in proline hydroxylation and the subsequent activation of kinases. This can lead to a variety of downstream effects, including the modulation of cell metabolism, growth, and development . Additionally, this compound may play a role in responses to nutritional and physiological changes .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen levels. The prolyl hydroxylase domain (PHD) / hypoxia-inducible factor (HIF) axis is a critically important oxygen-sensing pathway that mediates tissue adaptation to low oxygen environments primarily via the transcriptional regulation of gene expression . Therefore, the efficacy and stability of this compound may be affected by the oxygen levels in the environment.
Biochemical Analysis
Biochemical Properties
Prolyl-tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as prolyl-4-hydroxylases (P4Hs), which are involved in the post-translational modification of proteins, primarily collagen . The interaction between this compound and these enzymes is crucial for the hydroxylation of proline-rich peptides .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, the formation of this compound residues in protein kinases B and DYRK1A plays an important role in regulating their phosphorylation and catalytic activation, thereby influencing cell signaling in animal cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, Prolyl hydroxylation in DYRK1 (proline 332) is essential for the tyrosine autophosphorylation of the kinase and its catalytic activation in animal cells .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux or metabolite levels . For instance, most of the collagen-derived this compound is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway .
Biological Activity
Prolyl-tyrosine (PY) is a dipeptide composed of proline and tyrosine, which has garnered attention in various biological and biochemical studies due to its significant roles in cellular metabolism and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic effects, cellular interactions, and implications in biopharmaceutical production.
Overview of this compound
This compound is classified as a dipeptide that combines the amino acids proline and tyrosine. It is known for its enhanced solubility compared to free tyrosine, making it a valuable additive in cell culture media, particularly for mammalian cells such as Chinese hamster ovary (CHO) cells.
Metabolic Effects of this compound
Research indicates that this compound significantly influences cellular metabolism. A study by Verhagen et al. demonstrated that the addition of this compound to CHO cell cultures resulted in a marked increase in ATP availability—approximately four times higher than control samples. This increase is critical for supporting high cell density and productivity in biopharmaceutical applications, particularly in the production of monoclonal antibodies.
Table 1: Effects of this compound on CHO Cell Metabolism
Parameter | Control (No PY) | This compound (PY) |
---|---|---|
ATP Formation | Baseline | 4x Higher |
Viable Cell Density (cells/mL) | 6.045 x 10^6 | 4.030 x 10^6 |
Glycolytic Flux | Standard | Increased |
The mechanism by which this compound enhances metabolic activity appears to involve its role in amino acid uptake and subsequent catabolic pathways. The dipeptide promotes higher glucose uptake rates while maintaining similar levels of lactate secretion compared to other dipeptides like glycyl-tyrosine (GY) and l-tyrosyl-l-valine (YV). This suggests a more efficient utilization of metabolic substrates in the presence of this compound.
Case Studies
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CHO Cell Culture Optimization :
A study highlighted the use of this compound in optimizing CHO cell cultures for IgG1 antibody production. The results indicated that cultures supplemented with this compound exhibited reduced viable cell density compared to those supplemented with other dipeptides, emphasizing the need for careful optimization when using this compound. -
Antimicrobial Properties :
Recent findings have identified this compound as an effective antagonist against Pseudomonas aeruginosa biofilms. In a study evaluating various dipeptides, this compound demonstrated superior inhibition of biofilm formation and swarming motility, suggesting its potential use in developing anti-infective therapies.
Research Findings
The biological activity of this compound extends beyond metabolism to include regulatory roles in signaling pathways. For instance, studies have shown that proline hydroxylation can prime protein kinases for activation, which may be relevant in understanding how this compound influences signaling cascades involving tyrosine phosphorylation.
Table 2: Key Research Findings on this compound
Properties
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-10-5-3-9(4-6-10)8-12(14(19)20)16-13(18)11-2-1-7-15-11/h3-6,11-12,15,17H,1-2,7-8H2,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDKVWTWGDWMHY-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173493 | |
Record name | Prolyl-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19786-36-8 | |
Record name | L-Prolyl-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19786-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prolyl-tyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019786368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prolyl-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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